3-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid -

3-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Catalog Number: EVT-4166301
CAS Number:
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

  • Compound Description: This compound is a bicyclic structure containing both a nitrogen and an ester group. It serves as a starting material in the synthesis of 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives, which are then used to synthesize 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. []
  • Relevance: This compound shares the bicyclic core structure with 3-({[2-(1-Cyclohexen-1-yl)ethyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The key difference is the presence of a nitrogen atom in the bicyclic ring and an ethyl ester group instead of the amide and carboxylic acid substituents found in the target compound. []

2-Aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives

  • Compound Description: This group of compounds represents a series of derivatives where an aroyl group is attached to the nitrogen atom of the bicyclic core. These derivatives are synthesized from ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate and further react to form 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. []
  • Relevance: These derivatives share the 2-azabicyclo[2.2.1]hept-5-ene core with 3-({[2-(1-Cyclohexen-1-yl)ethyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. They differ in the presence of a nitrogen atom in the bicyclic ring and the aroyl substituent, highlighting the variability at these positions. []

4-Aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones

  • Compound Description: This group of compounds represents the products of a stereospecific rearrangement from 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives. This rearrangement results in a ring expansion and the formation of a new oxabicyclic system. []
  • Relevance: Although structurally different from 3-({[2-(1-Cyclohexen-1-yl)ethyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid due to the expanded ring system, these compounds are directly derived from structurally similar precursors, showcasing potential synthetic pathways and transformations within this family of compounds. []

2-Benzoyl-2-azabicyclo[2.2.1]hept-5-ene

  • Compound Description: This compound is similar to the 2-aroyl derivatives but lacks the carboxylic acid group at the 3-position of the bicyclic core. It is highlighted for its reaction with trifluoroacetic acid, leading to a different product, 1-[(benzoylamino)methyl]-1,3-cyclopentadiene. []
  • Relevance: This compound showcases the importance of the carboxylic acid substituent in 3-({[2-(1-Cyclohexen-1-yl)ethyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The absence of this group in 2-benzoyl-2-azabicyclo[2.2.1]hept-5-ene leads to a divergent reaction pathway, highlighting the impact of subtle structural changes on reactivity. []

[1S-[1α,2α(Z),3α,4α]]-7-[3-[[[[(1-Oxoheptyl)amino]acetyl]amino]-methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid

  • Compound Description: This compound is a potent and selective thromboxane A2 (TxA2) receptor antagonist. It exhibits inhibitory activity against arachidonic acid-induced platelet aggregation and U46619-induced contraction in various tissues. []
  • Relevance: This compound shares the 7-oxabicyclo[2.2.1]heptane core with 3-({[2-(1-Cyclohexen-1-yl)ethyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The presence of a heptenoic acid side chain and various substituents on the bicyclic ring highlights the potential for derivatization and exploration of biological activity within this structural framework. []

(+)-7-Oxabicyclo[2.2.1]hept-5-en-2-one

  • Compound Description: This compound is a key intermediate in the synthesis of 2,5-anhydro-4-deoxy-D-ribo-hexonic acid and cordycepin C. Its stereoselective monohydroxylation is a crucial step in these syntheses. []
  • Relevance: This compound highlights the 7-oxabicyclo[2.2.1]hept-5-ene core shared with 3-({[2-(1-Cyclohexen-1-yl)ethyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. Although lacking the carboxylic acid and amide substituents, it exemplifies the use of this core structure in the synthesis of biologically relevant molecules. []

(1S-[1α,2β(5Z),3β,4α])-7-[3-([2-[(phenylamino)carbonyl]hydrazino]methyl)-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid (SQ 29,548)

  • Compound Description: This compound, SQ 29,548, is a potent thromboxane A2/prostaglandin H2 (TP) receptor antagonist. It exhibits high affinity binding to human platelet TP receptors and is frequently used as a radioligand in studying TP receptor function. [, ]
  • Relevance: SQ 29,548 shares the 7-oxabicyclo[2.2.1]heptane core and the heptenoic acid side chain with 3-({[2-(1-Cyclohexen-1-yl)ethyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. This structural similarity, despite variations in substituents, underscores the potential for developing compounds with biological activity by modifying this core structure. [, ]

Properties

Product Name

3-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

IUPAC Name

3-[2-(cyclohexen-1-yl)ethylcarbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

InChI

InChI=1S/C16H21NO4/c18-15(17-9-8-10-4-2-1-3-5-10)13-11-6-7-12(21-11)14(13)16(19)20/h4,6-7,11-14H,1-3,5,8-9H2,(H,17,18)(H,19,20)

InChI Key

DHYQIKJQFFCKFX-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)C2C3C=CC(C2C(=O)O)O3

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2C3C=CC(C2C(=O)O)O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.